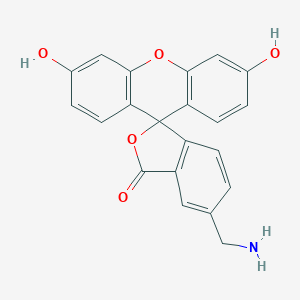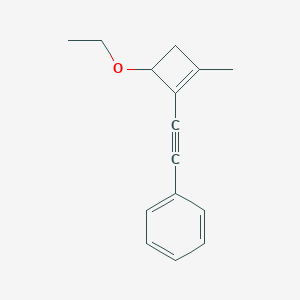
2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene is an organic compound characterized by a benzene ring substituted with a 4-ethoxy-2-methyl-1-cyclobuten-1-yl group and an ethynyl group
Preparation Methods
The synthesis of 2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene typically involves several steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using an appropriate ethylating agent.
Chemical Reactions Analysis
2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form an ethyl group.
Scientific Research Applications
2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It can be used as a probe in biochemical studies to investigate enzyme-substrate interactions and other biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene can be compared with other similar compounds such as:
[(4-Methoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene: Similar structure but with a methoxy group instead of an ethoxy group.
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)propynyl]benzene: Similar structure but with a propynyl group instead of an ethynyl group.
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]toluene: Similar structure but with a toluene ring instead of a benzene ring.
Properties
CAS No. |
139225-58-4 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-(4-ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene |
InChI |
InChI=1S/C15H16O/c1-3-16-15-11-12(2)14(15)10-9-13-7-5-4-6-8-13/h4-8,15H,3,11H2,1-2H3 |
InChI Key |
IYGBYPRYLVLYLP-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=C1C#CC2=CC=CC=C2)C |
Canonical SMILES |
CCOC1CC(=C1C#CC2=CC=CC=C2)C |
Synonyms |
Benzene, [(4-ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


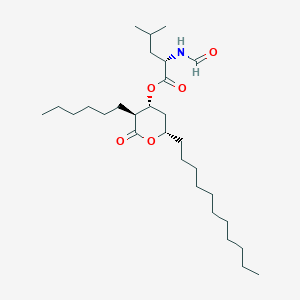

![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
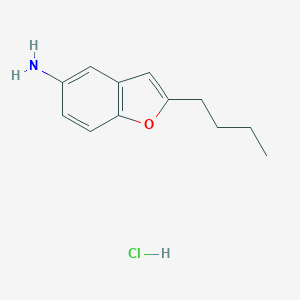
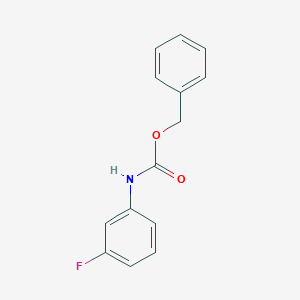

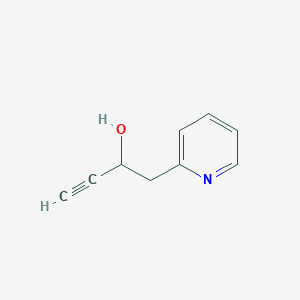
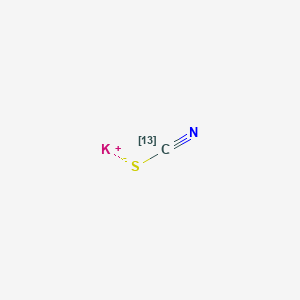
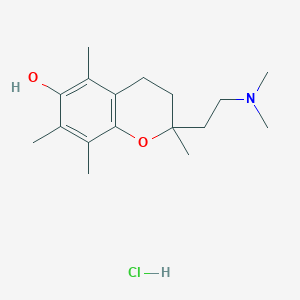
![Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)-(9CI)](/img/structure/B141153.png)


